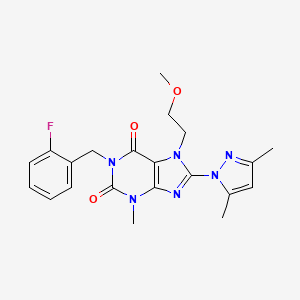

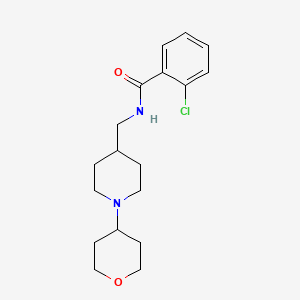

5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative . It’s a component of vitamin B12 where it serves as a ligand for the cobalt atom . It’s biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Synthesis Analysis

Benzimidazole is synthesized by a condensation reaction between benzene and imidazole . The presence of methyl group at 5 (6)-position on benzimidazole scaffold was found to be a contributing factor influencing the anticancer activity .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives, including "5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole," are noted for their significant medicinal properties. They have been studied for over a hundred years, with specific interest due to 5,6-dimethylbenzimidazole being a component of vitamin B12. These compounds are crucial in developing antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with several DNA-associated processes highlight their potential in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

Antimicrobial Activity

The synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown promising antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. This activity suggests the potential use of these compounds in treating bacterial infections (Salahuddin et al., 2017).

Antitumor Effects

Some novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives have been synthesized and tested for their antitumor effects, specifically on the K562 cell line, a model for human chronic myelogenous leukemia. These derivatives showed significant cytotoxic activity, suggesting their potential as anticancer agents. The study also explored the compounds' effects on apoptosis-related gene expression, offering insights into their mechanism of action (Gurkan-Alp et al., 2015).

Antibacterial and Antioxidant Activities

A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds showed good antimicrobial properties against tested microorganisms and promising antioxidant activities, indicating their potential in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Role in Organic Magnetic Materials

Research on benzimidazole-based organic magnetic materials, specifically focusing on the hydrogen bonding's role in these materials, has provided insights into their structure and magnetic behavior. This research underscores the potential applications of benzimidazole derivatives in designing new organic magnetic materials (Ferrer et al., 2001).

Mechanism of Action

Target of Action

5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole is a derivative of benzimidazole . The primary target of this compound is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in organisms like Salmonella typhimurium .

Mode of Action

The compound interacts with its target by serving as a ligand for the cobalt atom . This interaction results in changes at the molecular level, affecting the function of the enzyme .

Biochemical Pathways

The compound is involved in the biosynthesis of vitamin B12 . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The downstream effects of this pathway include the production of vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood.

Pharmacokinetics

It is known that the compound is soluble in ethanol , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the biosynthesis of vitamin B12 . By serving as a ligand for the cobalt atom in the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it contributes to the production of vitamin B12 . This has significant implications for cellular metabolism and neurological function.

Safety and Hazards

Future Directions

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1-(3-phenoxypropyl)benzimidazole interacts with various enzymes, proteins, and other biomolecules. For instance, it is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various biochemical reactions such as nucleophilic and electrophilic substitutions .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to interact with biomolecules and participate in various chemical reactions

Metabolic Pathways

This compound is involved in metabolic pathways, as it is biosynthesized from flavin mononucleotide

Properties

IUPAC Name |

5,6-dimethyl-1-(3-phenoxypropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-11-17-18(12-15(14)2)20(13-19-17)9-6-10-21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZPDRGVNCLUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2439529.png)

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)

![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)

![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2439534.png)

![6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2439538.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)

![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)